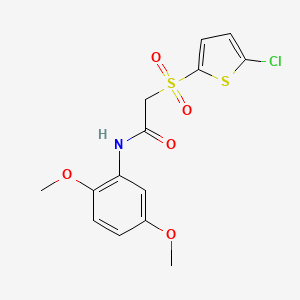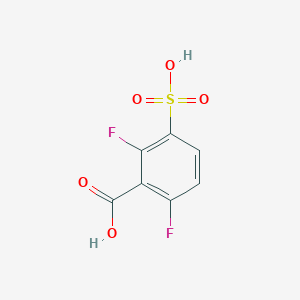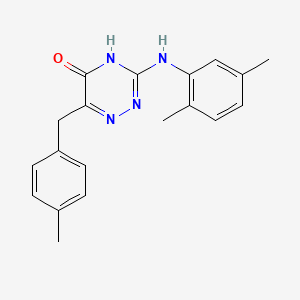
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Studies
- Research has examined the environmental exposure to organophosphorus and pyrethroid compounds, highlighting the importance of understanding the extent of exposure to neurotoxic insecticides, especially in young children. This study underscores the relevance of chemical analysis in assessing public health risks associated with environmental exposure to synthetic compounds (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
- A study on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans highlights the methodologies used to understand the behavior of novel chemical entities in the human body. Such research is crucial for drug development and safety assessment (Shilling et al., 2010).
Tuberculosis Treatment Research
- Trials on different regimens to prevent tuberculosis in HIV-infected adults, including the use of isoniazid, rifampin, and pyrazinamide, provide insights into the clinical applications of chemical compounds in infectious disease management. This research contributes to the development of effective treatment protocols for complex co-infections (Whalen et al., 1997).
Cognitive Disorder Treatments
- Investigations into treatments for cognitive deficits in diseases like Alzheimer's show the application of chemical compounds in neurology and the potential for developing therapies to improve quality of life for individuals with neurodegenerative conditions (Chappell et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-isopropoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to form the final product, 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-isopropoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 4-isopropoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Step 2: Reaction of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1038993-52-0 |
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.297 |
IUPAC-Name |
3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)19-10-5-3-9(4-6-10)11-7-12(17-16-11)13(18)15-14/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
UMAIIAZHTMMGDY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2827454.png)
![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)

![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)

![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)
